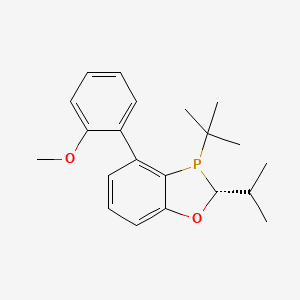

(2R)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole

Description

(2R)-3-tert-Butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole is a chiral phosphorus-containing heterocyclic compound with a benzoxaphosphole core. Its structure features a stereogenic phosphorus center (2R configuration), a tert-butyl group at position 3, a 2-methoxyphenyl substituent at position 4, and an isopropyl group at position 2. This compound is synthesized via asymmetric catalysis or stereoselective cyclization, leveraging its rigid bicyclic framework for applications in asymmetric synthesis and catalysis .

Key properties include:

Properties

IUPAC Name |

(2R)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27O2P/c1-14(2)20-23-18-13-9-11-16(19(18)24(20)21(3,4)5)15-10-7-8-12-17(15)22-6/h7-14,20H,1-6H3/t20-,24?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYSTPMEONMQAD-CGHJUBPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27O2P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants: (2R,3R)-Diastereomer

The diastereomer (2R,3R)-3-(tert-butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole shares the same molecular formula (C₂₁H₂₇O₂P) but differs in stereochemistry at the phosphorus and adjacent carbon centers.

- Impact on Catalysis : The (2R,3R) configuration alters steric interactions, improving enantiomeric excess (ee) in asymmetric hydrogenation compared to the (2R) variant. For example, it achieves >99% ee in certain Pd-catalyzed couplings .

- Stability : Enhanced air stability due to bulky tert-butyl and isopropyl groups, making it preferable for industrial applications .

Table 1: Comparison of Stereoisomers

Piperazine Derivatives with 2-Methoxyphenyl Moieties

Compounds such as HBK14–HBK19 (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share the 2-methoxyphenyl group but diverge in core structure.

- Structural Differences : These are piperazine-based hydrochlorides with alkyl/aryl ether side chains, unlike the benzoxaphosphole backbone of the target compound.

- Biological Activity : HBK derivatives exhibit affinity for serotonin (5-HT₁A) and dopamine receptors, suggesting neuropharmacological applications. For instance, HBK16 shows IC₅₀ = 12 nM for 5-HT₁A binding .

- Synthesis: Prepared via nucleophilic substitution of phenoxyalkyl halides with piperazine precursors, contrasting with the organophosphorus cyclization used for the benzoxaphosphole .

Table 2: Key Differences in Piperazine vs. Benzoxaphosphole Compounds

| Parameter | HBK Series (e.g., HBK14) | Target Benzoxaphosphole |

|---|---|---|

| Core Structure | Piperazine + ether side chains | Benzoxaphosphole heterocycle |

| Functional Groups | 2-Methoxyphenyl, halide substituents | tert-Butyl, isopropyl, methoxyphenyl |

| Primary Application | Neuropharmacology | Asymmetric catalysis |

| Solubility | High (hydrochloride salt) | Low (neutral organophosphorus) |

λ³-Iodanylidene Malonates

Dimethyl 2-((2-methoxyphenyl)-λ³-iodanylidene) malonate is a hypervalent iodine compound synthesized via iodocyclization.

- Structural Contrast : The iodine center and malonate ester differentiate it from the phosphorus-based benzoxaphosphole.

- Reactivity : Used in electrophilic iodination reactions, unlike the phosphorus ligand’s role in metal coordination .

Preparation Methods

Steglich Esterification and Dehydrocyclization

A foundational approach involves Steglich esterification followed by acid-catalyzed dehydrocyclization (Figure 1).

-

Step 1 : 2-Phosphinophenol reacts with 1,10-ferrocenedicarboxylic acid in the presence of N,N'-diisopropylcarbodiimide (DIC), forming a phosphinoacetate intermediate.

-

Step 2 : Treatment with p-toluenesulfonic acid (p-TsOH) in toluene at 120°C induces cyclization, yielding the benzoxaphosphole core.

Key Insight : This method avoids metal catalysts, leveraging Brønsted acid catalysis for ring closure.

Stereochemical Control

Asymmetric Catalysis

Chiral palladium complexes enable enantioselective synthesis:

Chiral Resolution

Racemic mixtures are resolved via diastereomeric salt formation :

Optimization and Scalability

Solvent and Temperature Effects

Purification Techniques

Challenges and Solutions

Steric Hindrance

Bulky substituents (tert-butyl, isopropyl) slow reaction kinetics. Microwave-assisted synthesis reduces time:

Q & A

Basic: What synthetic routes are available for preparing (2R)-3-tert-butyl-4-(2-methoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole, and how do reaction conditions influence stereochemical outcomes?

Answer:

The synthesis typically involves multi-step organophosphorus coupling reactions. A key step is the formation of the benzoxaphosphole core via [3,3]-sigmatropic rearrangement or nucleophilic aromatic substitution. For example, NaH in THF is often used to deprotonate intermediates, enabling phosphine oxide coupling (as seen in structurally related compounds) . Stereochemical control at the 2R position is achieved using chiral auxiliaries or asymmetric catalysis. Reaction temperature (-20°C to 0°C) and solvent polarity (THF vs. DCM) critically influence enantiomeric excess. Post-synthesis purification via column chromatography with silica gel and hexane/ethyl acetate gradients is standard .

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Answer:

High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak® IA/IB) is essential for verifying enantiopurity. Nuclear magnetic resonance (NMR) spectroscopy, particularly P NMR, identifies phosphorus environment shifts (δ ~20–30 ppm for benzoxaphospholes). H and C NMR resolve methoxyphenyl and tert-butyl substituents. Mass spectrometry (HRMS-ESI) confirms molecular weight (e.g., CHOP: calculated 382.2064). Purity >98% is validated via GC-FID using internal standards like 4-chloro-3-methylphenol-d2 .

Advanced: How does the steric and electronic environment of the tert-butyl group affect the compound’s reactivity in catalytic applications?

Answer:

The tert-butyl group introduces steric hindrance, which stabilizes the phosphorus center against oxidation and nucleophilic attack. This enhances catalytic lifetime in cross-coupling reactions. Electronically, the 2-methoxyphenyl substituent donates electron density via resonance, modulating the Lewis acidity of phosphorus. Computational studies (DFT) on analogous structures show that tert-butyl groups increase HOMO-LUMO gaps by 0.3–0.5 eV, reducing side reactions. Experimental validation involves comparing turnover frequencies (TOF) with less hindered analogs .

Advanced: What methodological challenges arise in analyzing environmental degradation products of this compound, and how can they be addressed?

Answer:

Degradation products (e.g., phosphoric acids or demethylated derivatives) are polar and require solid-phase extraction (SPE) with mixed-mode sorbents (Oasis® HLB) for preconcentration. LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. Key challenges include matrix effects from wastewater organic matter, which are mitigated by isotope dilution (e.g., triclosan-d3 as an internal standard) . Degradation kinetics are studied under simulated sunlight (Xe lamp, λ >290 nm) with pH-controlled aqueous solutions. Data interpretation must account for matrix-induced signal suppression (10–30% in sludge samples) .

Advanced: How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Answer:

Contradictions often stem from degradation pathways influenced by pH-dependent hydrolysis. For example, at pH <4, acid-catalyzed cleavage of the P–O bond dominates, while alkaline conditions (pH >10) promote ester hydrolysis. Accelerated stability studies (40–60°C) should follow ICH Q1A guidelines, with Arrhenius plots extrapolating shelf-life. Conflicting data are resolved by isolating degradation products via preparative TLC and characterizing them via F NMR (if fluorinated analogs exist) or IR spectroscopy. Real-time stability in anaerobic sludge requires headspace-free vials to prevent oxidative artifacts .

Advanced: What strategies optimize enantioselective synthesis while minimizing racemization during scale-up?

Answer:

Racemization is minimized by avoiding high temperatures (>50°C) during solvent removal. Asymmetric catalysis with Josiphos-type ligands achieves >90% ee at 0.1–1 mol% loading. Continuous flow reactors reduce reaction times (residence time <30 min), suppressing thermal degradation. In-process monitoring via inline FTIR tracks intermediates. For scale-up, cryogenic conditions (-30°C) in THF/EtO mixtures maintain stereochemical integrity. Post-crystallization with chiral resolving agents (e.g., L-tartaric acid) further enriches enantiopurity .

Basic: What safety protocols are critical when handling this compound due to its phosphorus-containing structure?

Answer:

Phosphorus compounds may release toxic PH under reducing conditions. Handling requires inert atmosphere (N/Ar), neoprene gloves, and fume hoods with HEPA filters. Waste must be quenched with 10% NaHCO before disposal. Spill containment uses vermiculite, not water, to avoid exothermic reactions. Regular air monitoring with gas detector tubes (PH detection limit: 0.05 ppm) is mandatory .

Advanced: How does the compound’s lipophilicity (logP) influence its environmental persistence, and what models predict its bioaccumulation potential?

Answer:

Experimental logP (octanol-water) is determined via shake-flask method (≈4.2), indicating high lipophilicity. Bioaccumulation factors (BCF) are modeled using EPI Suite™ (BCFBAF v4.1), which predicts BCF >2,000 in fish. Field validation involves mesocosm studies with Daphnia magna, showing trophic magnification factors (TMF) of 1.5–2.0. Hydrolysis half-lives (t >60 days at pH 7) suggest moderate persistence, requiring QSAR models (e.g., BIOWIN) to refine risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.